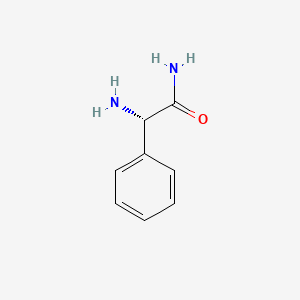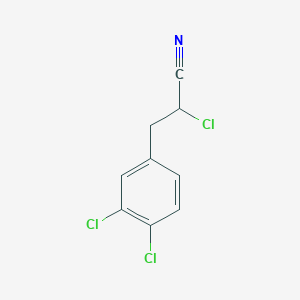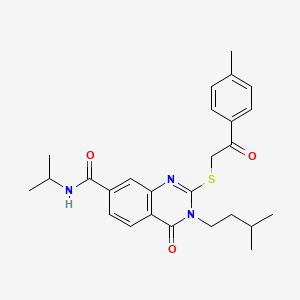
3-isopentyl-N-isopropyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-isopentyl-N-isopropyl-4-oxo-2-((2-oxo-2-(p-tolyl)ethyl)thio)-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C26H31N3O3S and its molecular weight is 465.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Structural Analysis
Research into quinazoline derivatives often explores their synthesis and the structural characteristics that can impact their biological activity. Studies have detailed the synthesis of various quinazoline and related heterocyclic compounds, showcasing methodologies that could potentially apply to the synthesis of the specified compound. For instance, synthesis techniques involving ethylenedithio-tetrathiafulvalene (EDT-TTF) derivatives indicate the potential for creating complex quinazoline derivatives through strategic chemical reactions (Réthoré, Fourmigué, & Avarvari, 2005). These methodologies might be relevant for synthesizing and studying the compound of interest, given the importance of structural features in determining the compound's properties and potential applications.
Potential Biological Activities
The exploration of quinazoline derivatives' biological activities has been a significant area of research. Compounds with a quinazoline backbone have been evaluated for various biological activities, including antimicrobial properties. For instance, new quinazolines have been synthesized and assessed for their potential as antimicrobial agents, revealing insights into how structural variations can influence biological activity (Desai, Shihora, & Moradia, 2007). Similarly, research on the synthesis and characterization of quinazolinone and thiazolidinone derivatives has provided evidence of their potential antimicrobial efficacy (Desai, Dodiya, & Shihora, 2011). These studies highlight the promise of quinazoline derivatives in contributing to the development of new antimicrobial agents.
Propriétés
IUPAC Name |
3-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]sulfanyl-4-oxo-N-propan-2-ylquinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N3O3S/c1-16(2)12-13-29-25(32)21-11-10-20(24(31)27-17(3)4)14-22(21)28-26(29)33-15-23(30)19-8-6-18(5)7-9-19/h6-11,14,16-17H,12-13,15H2,1-5H3,(H,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAIYUBRXVLBNRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=CC(=C3)C(=O)NC(C)C)C(=O)N2CCC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N'-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-N-(2,2-dimethoxyethyl)oxamide](/img/structure/B2760833.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-(pyridin-4-yloxy)piperidin-1-yl)ethanone](/img/structure/B2760834.png)
![4-amino-2-chloro-N-[2-(pyrrolidin-1-yl)ethyl]benzamide hydrochloride](/img/structure/B2760835.png)

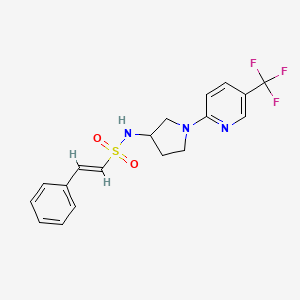
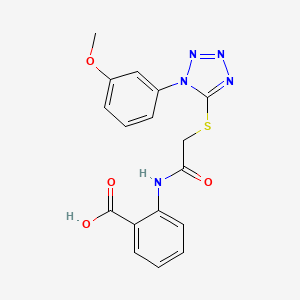
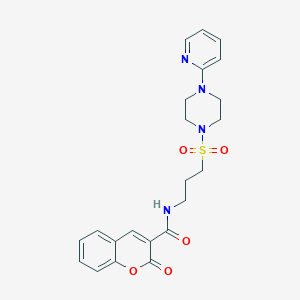
![3-[(Cyclopropylamino)methyl]cyclobutan-1-ol](/img/structure/B2760841.png)

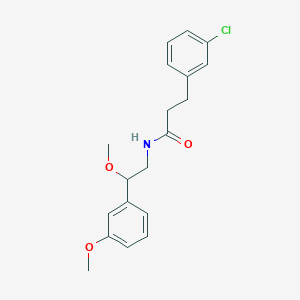
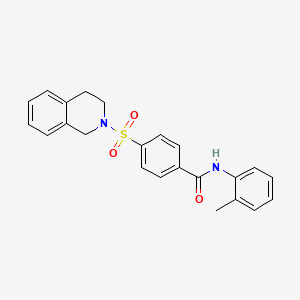
![2-{[4-(Diethylamino)benzyl]amino}-1-phenylethanol](/img/structure/B2760851.png)
